Cas no 50596-61-7 (2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole)

2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative featuring a benzylthio group at the 2-position and phenyl substituents at the 4- and 5-positions. This heterocyclic compound is of interest in organic and medicinal chemistry due to its structural versatility, which allows for further functionalization and potential applications in drug discovery. The presence of the sulfur-containing benzylthio moiety enhances its reactivity, making it a useful intermediate in synthetic pathways. Its rigid aromatic framework contributes to stability, while the imidazole core offers coordination sites for metal-binding studies. This compound is primarily utilized in research settings for the development of pharmacologically active molecules or as a building block for more complex heterocyclic systems.
2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole structure
50596-61-7 structure
Product name:2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole
CAS No:50596-61-7
MF:C22H18N2S
Molecular Weight:342.457
CID:2829408
PubChem ID:1549165

2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 3K-585S
    • 50596-61-7
    • BDBM50003805
    • L005869
    • Oprea1_489819
    • SCHEMBL9665340
    • 2-benzylmercapto-4,5-diphenylimidazole
    • CHEMBL136105
    • AKOS003573693
    • 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole
    • 2-Benzylsulfanyl-4,5-diphenyl-1H-imidazole
    • DTXSID20364292
    • インチ: InChI=1S/C22H18N2S/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)
    • InChIKey: ROTUJQFQEFHPJK-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 342.11906976Da
  • 同位素质量: 342.11906976Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 383
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • XLogP3: 5.7

2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-25mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
25mg
¥924.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-5mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
5mg
¥448.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-10mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
10mg
¥623.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-1mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
1mg
¥364.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-20mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
20mg
¥910.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-2mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
2mg
¥413.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629459-50mg
2-(Benzylthio)-4,5-diphenyl-1H-imidazole
50596-61-7 98%
50mg
¥1001.00 2024-05-11

2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole 関連文献

2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazoleに関する追加情報

Research Brief on 2-(Benzylsulfanyl)-4,5-diphenyl-1H-imidazole (CAS: 50596-61-7): Recent Advances and Applications in Chemical Biology and Medicine

The compound 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole (CAS: 50596-61-7) has garnered significant attention in recent years due to its versatile chemical structure and potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential. The imidazole core, coupled with the benzylsulfanyl and diphenyl substituents, renders this molecule a promising scaffold for targeting various biological pathways.

Recent studies have highlighted the role of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole as a modulator of key enzymatic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The compound's ability to selectively inhibit COX-2 over COX-1 underscores its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, this compound has shown promise in oncology. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole exhibited potent activity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells. These findings open new avenues for the development of targeted cancer therapies.

The synthesis of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole has also seen advancements. A recent publication in Tetrahedron Letters (2023) described an optimized, high-yield synthetic route using microwave-assisted organic synthesis (MAOS). This method not only improves efficiency but also reduces the environmental impact compared to traditional synthetic approaches. Such innovations are critical for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole, such as its solubility and metabolic stability, require further optimization to enhance its bioavailability. Ongoing research is exploring structural modifications to address these limitations while retaining the compound's biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole (CAS: 50596-61-7) represents a multifaceted compound with significant potential in chemical biology and medicine. Its diverse biological activities, coupled with advancements in synthesis methodologies, position it as a valuable candidate for further drug development. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic profile, and exploring its therapeutic applications in greater depth.

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